molecular formula C6H12I2O2 B1672032 1,2-Bis(2-iodoethoxy)ethane CAS No. 36839-55-1

1,2-Bis(2-iodoethoxy)ethane

Cat. No.: B1672032
CAS No.: 36839-55-1
M. Wt: 369.97 g/mol
InChI Key: BCAGFJXMCZSAHD-UHFFFAOYSA-N
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Description

1,2-Bis(2-iodoethoxy)ethane: is an organic compound with the molecular formula C6H12I2O2 . It is a clear red-orange liquid that is primarily used as a crosslinking reagent in various chemical syntheses . The compound is characterized by its two iodine atoms attached to ethoxy groups, which are connected by an ethane backbone.

Mechanism of Action

Target of Action

1,2-Bis(2-iodoethoxy)ethane is a PEG-based PROTAC linker . It is primarily used in the synthesis of MT802 and SJF620 . Both MT802 and SJF620 are potent PROTAC BTK degraders . BTK, or Bruton’s tyrosine kinase, is a crucial enzyme in the B cell receptor signaling pathway, playing a significant role in B cell development and function .

Mode of Action

As a PROTAC linker, this compound connects a ligand that binds to the target protein (BTK in this case) with a ligand that binds to an E3 ubiquitin ligase . This bifunctional molecule facilitates the formation of a ternary complex with the target protein and the E3 ligase, leading to the ubiquitination and subsequent degradation of the target protein .

Biochemical Pathways

The degradation of BTK disrupts the B cell receptor signaling pathway . This can lead to the inhibition of B cell activation and proliferation, affecting various downstream effects such as antibody production .

Pharmacokinetics

As a protac molecule, it is designed to have good cell permeability and bioavailability .

Result of Action

The action of this compound, through the degradation of BTK, can lead to the inhibition of B cell-mediated immune responses . This can be beneficial in conditions where B cell activity is undesirable, such as certain autoimmune diseases and B cell malignancies .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the stability of the compound can be affected by temperature and light exposure . It is recommended to store the compound under inert gas at 2–8 °C . Furthermore, the efficacy of the compound can be influenced by the biological environment, such as the presence of the specific E3 ligase in the cell and the accessibility of the target protein .

Preparation Methods

Synthetic Routes and Reaction Conditions:

1,2-Bis(2-iodoethoxy)ethane can be synthesized through the reaction of ethylene glycol with iodine and potassium carbonate in the presence of a suitable solvent such as acetonitrile . The reaction typically involves heating the mixture under reflux conditions for several hours to ensure complete conversion.

Industrial Production Methods:

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, the purification process may involve distillation and recrystallization to obtain the desired purity level .

Chemical Reactions Analysis

Types of Reactions:

1,2-Bis(2-iodoethoxy)ethane undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

    Nucleophiles: Amines, thiols, alkoxides.

    Solvents: Acetonitrile, dichloromethane.

    Catalysts: Potassium carbonate, sodium iodide.

Major Products Formed:

Comparison with Similar Compounds

  • 1,2-Bis(2-chloroethoxy)ethane
  • Bis(2-bromoethyl) ether
  • 2-[2-(2-Chloroethoxy)ethoxy]ethanol
  • 1-(2-Bromoethoxy)-2-(2-methoxyethoxy)ethane

Comparison:

1,2-Bis(2-iodoethoxy)ethane is unique due to the presence of iodine atoms, which confer higher reactivity compared to chlorine or bromine analogs. This increased reactivity makes it particularly useful as a crosslinking reagent in various chemical and industrial applications .

Properties

IUPAC Name

1,2-bis(2-iodoethoxy)ethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12I2O2/c7-1-3-9-5-6-10-4-2-8/h1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCAGFJXMCZSAHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCI)OCCI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12I2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70343951
Record name 1,2-Bis(2-iodoethoxy)ethane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70343951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

369.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36839-55-1
Record name 1,2-Bis(2-iodoethoxy)ethane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70343951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2-BIS(2-IODOETHOXY)ETHANE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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